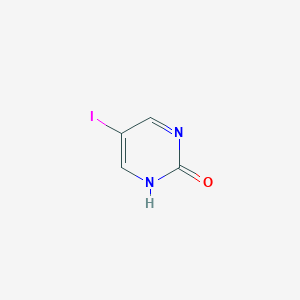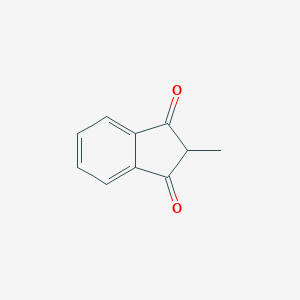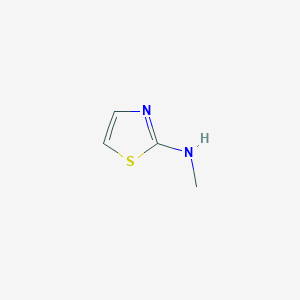
4-Formylphenyl 2-fluorobenzoate
Overview
Description
It is a derivative of benzoic acid and is commonly used in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Similar fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate dehalogenase is known to catalyze the defluorination of 4-fluorobenzoate .
Biochemical Pathways
Similar fluorinated compounds are known to be involved in defluorination reactions . For example, 4-fluorobenzoate is degraded by Pseudomonas sp. in pathways similar to 3-fluorobenzoate .
Pharmacokinetics
The strength of the carbon-fluorine bond generally confers stability to fluorinated compounds, which could impact their bioavailability .
Result of Action
The defluorination of similar fluorinated compounds can lead to the production of other compounds, such as 4-hydroxybenzoate .
Action Environment
It’s known that the environmental persistence of fluorinated compounds can be a concern due to their potential bioaccumulation .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated benzoates can interact with various enzymes and proteins . For instance, defluorination of 4-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase . The nature of these interactions is likely to be complex and dependent on the specific biochemical context.
Cellular Effects
It is known that fluorinated compounds can have significant effects on cells . For example, fluoroacetate is highly toxic to animals due to its transformation to fluorocitrate, which inhibits the tricarboxylic acid cycle enzyme aconitase
Molecular Mechanism
It is known that fluorinated compounds can interact with biomolecules in various ways . For example, 4-fluorobenzoate and 2-fluorobenzoate are defluorinated by specific enzymes
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can undergo various reactions over time . For example, 2-(4-formylphenyl)phenanthroimidazole, a related compound, has been shown to be a colorimetric and fluorometric probe for fluoride anion with good sensitivity and high selectivity .
Dosage Effects in Animal Models
It is known that the effects of many drugs can vary with dosage
Metabolic Pathways
It is known that fluorinated compounds can be involved in various metabolic pathways . For example, 3-fluorobenzoate and 4-fluorobenzoate are metabolized via 1,6-dioxygenation reactions to yield fluoromuconic acids .
Transport and Distribution
It is known that many compounds can be transported and distributed within cells via various mechanisms .
Subcellular Localization
It is known that the subcellular localization of proteins can be determined from their amino acid sequences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-fluorobenzoate typically involves the esterification of 4-formylphenol with 2-fluorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Formylphenyl 2-carboxybenzoate.
Reduction: 4-Hydroxymethylphenyl 2-fluorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with a carboxylic acid group instead of the ester linkage.
2-Fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.
4-Formylphenylboronic acid: Contains a boronic acid group instead of the ester linkage
Uniqueness
4-Formylphenyl 2-fluorobenzoate is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
(4-formylphenyl) 2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYDUKQWCQKHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355515 | |
| Record name | 4-formylphenyl 2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443676-59-3 | |
| Record name | 4-formylphenyl 2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)




